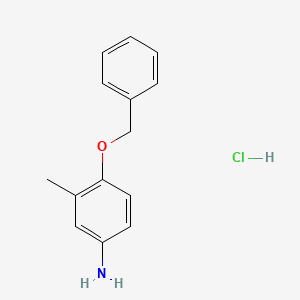

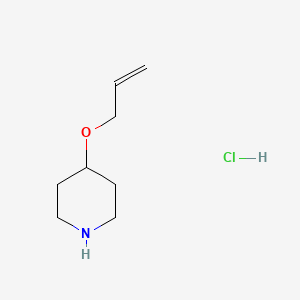

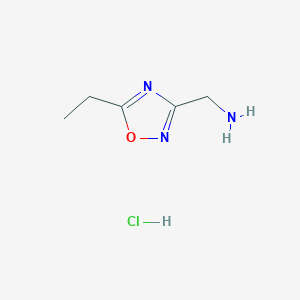

![molecular formula C11H20N2O2 B1521731 tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 944238-89-5](/img/structure/B1521731.png)

tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Vue d'ensemble

Description

“tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a compound with the CAS Number: 1932218-47-7 . It has a molecular weight of 227.3 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of a similar compound, “(2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate”, was reported. It was synthesized as a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction without using a chiral catalyst or enzyme and without separation by chiral column chromatography .

Physical And Chemical Properties Analysis

The compound “tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a solid at room temperature .

Applications De Recherche Scientifique

Catalyst in Polymerization

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . This application is crucial in the production of various polymeric materials with wide-ranging industrial uses.

Anti-Fade Reagent in Fluorescence Microscopy

The compound is used as an anti-fade reagent in fluorescence microscopy . It helps in retarding the photobleaching of fluorescein and other fluorescent dyes, thereby preserving the quality and longevity of the fluorescent signal during microscopic examination.

Scavenger of Free Radicals

Due to its ability to scavenge free radicals produced by the excitation of fluorochromes, this compound is added to the mounting medium in fluorescence microscopy to protect against the degradation of the sample .

Dye Lasers

It finds use in dye lasers where it helps in the stabilization of the laser medium. This ensures a consistent and stable laser output which is important for applications requiring precise and controlled laser emissions .

Baylis-Hillman Reactions

The compound serves as a nucleophilic catalyst for Baylis-Hillman reactions, which involve the formation of carbon-carbon bonds between aldehydes and activated alkenes . This reaction is valuable for synthesizing complex organic molecules.

Solubility Enhancement

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: is known for its solubility in water and most common organic solvents . This property is particularly useful in research applications where the solubility of a compound can significantly affect the outcome of chemical reactions and processes.

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLOMFQUEUBEBG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671868 | |

| Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |

CAS RN |

944238-89-5 | |

| Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

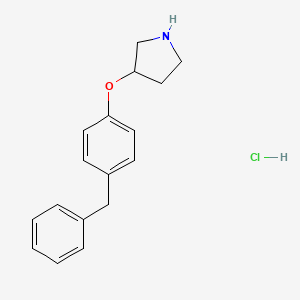

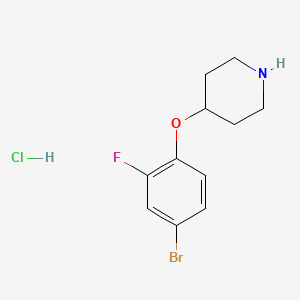

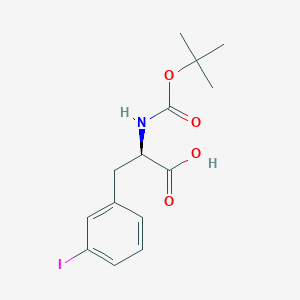

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

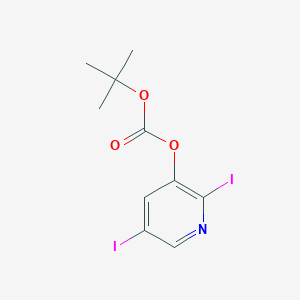

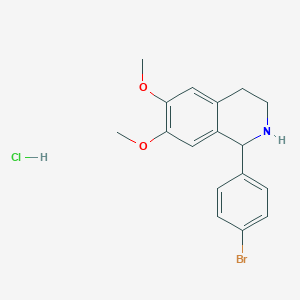

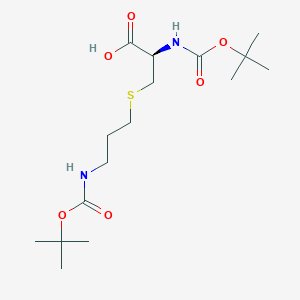

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)

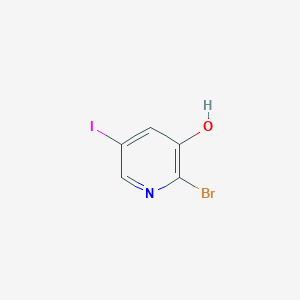

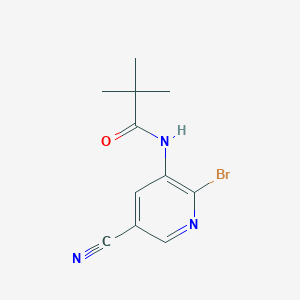

![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)